molecular formula C19H13ClN2O2 B8659747 Methyl 5-chloro-1-(quinolin-4-yl)-1H-indole-3-carboxylate CAS No. 649551-04-2

Methyl 5-chloro-1-(quinolin-4-yl)-1H-indole-3-carboxylate

Cat. No.: B8659747
CAS No.: 649551-04-2
M. Wt: 336.8 g/mol
InChI Key: ZJRTUEUWOOYSQS-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1-(quinolin-4-yl)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C19H13ClN2O2 and its molecular weight is 336.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

649551-04-2

Molecular Formula

C19H13ClN2O2

Molecular Weight

336.8 g/mol

IUPAC Name

methyl 5-chloro-1-quinolin-4-ylindole-3-carboxylate

InChI

InChI=1S/C19H13ClN2O2/c1-24-19(23)15-11-22(17-7-6-12(20)10-14(15)17)18-8-9-21-16-5-3-2-4-13(16)18/h2-11H,1H3

InChI Key

ZJRTUEUWOOYSQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C2=C1C=C(C=C2)Cl)C3=CC=NC4=CC=CC=C43

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.771 g (24 mmol) of sodium hydride at 75% by weight in liquid petroleum jelly is added to a solution of 5.03 g (24 mmol) of 5-chloro-3-methoxycarbonyl-1H-indole in 120 cm3 of dimethylformamide at a temperature in the region of 20° C. under an argon atmosphere. After the reaction mixture has been stirred for 0.5 hour at a temperature in the region of 40° C., 3.94 g (24 mmol) of 4-chloroquinoline are added. After stirring for 6 hours at a temperature in the region of 120° C., the reaction mixture is cooled to a temperature in the region of 20° C. and then poured into 400 cm3 of water and extracted with 500 cm3 of ethyl acetate. The organic phase is washed three times with 250 cm3 of water, dried over anhydrous magnesium sulphate, filtered and then concentrated to dryness under reduced pressure (2.7 kPa). The residue is purified by chromatography on silica gel (eluent: dichloromethane). After the fractions containing the expected product have been concentrated to dryness under reduced pressure, 2.5 g of 5-chloro-3-methoxycarbonyl-1-(quinolin-4-yl)-1H-indole are obtained in the form of a sticky beige-colored solid, which is used in the following step without further purification.
Quantity
0.771 g
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reactant
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petroleum jelly
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0 (± 1) mol
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5.03 g
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reactant
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120 mL
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solvent
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3.94 g
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reactant
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400 mL
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reactant
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Synthesis routes and methods II

Procedure details

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